4,6-Dichloro-2-ethyl-5-fluoropyrimidine
Overview
Description
4,6-Dichloro-2-ethyl-5-fluoropyrimidine is a chemical compound with the CAS Number: 1152109-89-1 . It has a molecular weight of 195.02 . It is a useful intermediate for pharmaceuticals . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3
. The SMILES string is CCc1ncnc(Cl)c1F
. Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 235.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 41.8±0.3 cm3, and a molar volume of 136.8±3.0 cm3 . It is slightly soluble in water .Scientific Research Applications
Synthesis and Biological Properties
A study by Jansa et al. (2014) explored the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, including derivatives of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine. These compounds showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. Notably, 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrated high activity with an IC50 of 2 µM, indicating its potential in immune modulation applications (Jansa et al., 2014).
Kinase Inhibition for Cancer Treatment
Wada et al. (2012) developed novel compounds with 2,4-disubstituted-5-fluoropyrimidine cores, which are seen in various anticancer agents. These compounds, including variants of this compound, were synthesized as potential kinase inhibitors, a critical target in cancer therapy (Wada et al., 2012).
Synthesis for Anticancer Drug Intermediates
Research by Guo Lei-ming (2012) highlighted the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in creating anticancer drugs such as dasatinib. This process involved cyclization and chlorination steps, suggesting a similar utility for this compound in synthesizing other potent anticancer drugs (Guo Lei-ming, 2012).
Medicinal Chemistry Applications
Liu et al. (2019) described a method to synthesize 2,6-disubstituted 4-fluoropyrimidines, demonstrating the versatility of fluoropyrimidine derivatives as building blocks in medicinal chemistry. This includes potential applications for derivatives like this compound (Liu et al., 2019).
Safety and Hazards
The safety information for 4,6-Dichloro-2-ethyl-5-fluoropyrimidine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
They get incorporated into the growing DNA strand during replication, causing premature termination .
Biochemical Pathways
As a pyrimidine derivative, it’s likely to affect the dna synthesis pathway, leading to disruption of cell replication and growth .
Pharmacokinetics
It’s known that pyrimidine derivatives are usually well absorbed and widely distributed in the body .
Result of Action
Fluoropyrimidines typically result in the inhibition of dna synthesis, leading to cell death .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the stability and activity of chemical compounds .
Properties
IUPAC Name |
4,6-dichloro-2-ethyl-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWBZTOPEQGYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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